molecular formula C11H10ClN3 B3368082 4-Chloro-5,6-dimethyl-2-(pyridin-4-yl)pyrimidine CAS No. 204394-62-7

4-Chloro-5,6-dimethyl-2-(pyridin-4-yl)pyrimidine

Cat. No. B3368082
CAS RN: 204394-62-7
M. Wt: 219.67 g/mol
InChI Key: SVJUNAJRFDNUHF-UHFFFAOYSA-N
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Description

“4-Chloro-5,6-dimethyl-2-(pyridin-4-yl)pyrimidine” is a pyrimidine derivative . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . In one study, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .


Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions. For instance, 2,4-Dichloro-6-methylpyrimidine undergoes double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .

Scientific Research Applications

Pharmacological Applications

Pyrimidine derivatives, including 4-Chloro-5,6-dimethyl-2-(pyridin-4-yl)pyrimidine, have a wide range of pharmacological applications. They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Anticancer Applications

Pyrimidine derivatives have been evaluated as kinase inhibitors having antiproliferative activity against cancer cell lines. For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .

Antimicrobial Applications

Pyrimidine derivatives have shown significant antimicrobial activity. This makes them valuable in the development of new antimicrobial drugs .

Synthesis of 2-Anilinopyrimidines

4-Chloro-5,6-dimethyl-2-(pyridin-4-yl)pyrimidine can be used in the synthesis of 2-anilinopyrimidines. This process can be enhanced using microwave conditions, which reduces the reaction time from several hours to a few minutes or seconds .

Synthesis of Novel Heterocyclic Compounds

4-Chloro-5,6-dimethyl-2-(pyridin-4-yl)pyrimidine can be used in the synthesis of novel heterocyclic compounds with potential biological activities .

Bactericidal Applications

Aminopyrimidine derivatives, including 4-Chloro-5,6-dimethyl-2-(pyridin-4-yl)pyrimidine, have shown bactericidal action, making them useful in the development of new bactericidal drugs .

Synthesis of New Pyrimidine Derivatives

4-Chloro-5,6-dimethyl-2-(pyridin-4-yl)pyrimidine is an excellent starting material for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring. This makes it valuable in the synthesis of new pyrimidine derivatives .

Fungicide and Pesticide Applications

Anilinopyrimidines, which can be synthesized from 4-Chloro-5,6-dimethyl-2-(pyridin-4-yl)pyrimidine, are known for their fungicidal and pesticidal properties .

properties

IUPAC Name

4-chloro-5,6-dimethyl-2-pyridin-4-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c1-7-8(2)14-11(15-10(7)12)9-3-5-13-6-4-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJUNAJRFDNUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)C2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901245163
Record name 4-Chloro-5,6-dimethyl-2-(4-pyridinyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5,6-dimethyl-2-(pyridin-4-yl)pyrimidine

CAS RN

204394-62-7
Record name 4-Chloro-5,6-dimethyl-2-(4-pyridinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204394-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5,6-dimethyl-2-(4-pyridinyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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